molecular formula C9H15ClN2 B3331539 4-(4-Pyridyl)-1-butanamine Hydrochloride CAS No. 84359-21-7

4-(4-Pyridyl)-1-butanamine Hydrochloride

Cat. No. B3331539
CAS RN: 84359-21-7
M. Wt: 186.68 g/mol
InChI Key: WEGADLGZRTZOAJ-UHFFFAOYSA-N
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Description

“4-(4-Pyridyl)-1-butanamine Hydrochloride” is a chemical compound that belongs to the class of pyridinium salts . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

The synthesis of pyridinium salts often involves the use of homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For example, a method for synthesizing 4-chloro-pyridine involves pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride reacting with a chlorinating reagent .


Molecular Structure Analysis

The molecular structure of “4-(4-Pyridyl)-1-butanamine Hydrochloride” is likely to be similar to other pyridinium salts. These compounds often have a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Pyridinium salts are known for their synthetic routes and reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Safety and Hazards

Pyridinium salts can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Bipyridines and their derivatives, which include pyridinium salts, are extensively used in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . New methods for the preparation of bipyridines are being developed to overcome the challenges associated with traditional catalysis methods .

properties

IUPAC Name

4-pyridin-4-ylbutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGADLGZRTZOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704583
Record name 4-(Pyridin-4-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)butan-1-amine hydrochloride

CAS RN

84359-21-7
Record name 4-(Pyridin-4-yl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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